1-(2-Methoxyethyl)-5-nitroindolin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

1-(2-Methoxyethyl)-5-nitroindolin-2-one (CAS 1643968-23-3) is a synthetic indolin-2-one derivative characterized by a nitro group at the 5-position and a 2-methoxyethyl substituent at the N1 position. The molecular formula is C11H12N2O4 with a molecular weight of 236.22 g/mol.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B11875926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-5-nitroindolin-2-one
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOCCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O4/c1-17-5-4-12-10-3-2-9(13(15)16)6-8(10)7-11(12)14/h2-3,6H,4-5,7H2,1H3
InChIKeyHVWDXMAQMLXPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-5-nitroindolin-2-one: Structural and Physicochemical Baseline for Procurement Specifications


1-(2-Methoxyethyl)-5-nitroindolin-2-one (CAS 1643968-23-3) is a synthetic indolin-2-one derivative characterized by a nitro group at the 5-position and a 2-methoxyethyl substituent at the N1 position [1]. The molecular formula is C11H12N2O4 with a molecular weight of 236.22 g/mol [1]. Computed physicochemical properties include a calculated XLogP3 of 0.6, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 75.4 Ų, and three rotatable bonds [1]. The compound is commercially available from multiple vendors with minimum purity specifications of 95% (AKSci) and NLT 98% (MolCore) .

Why Generic 5-Nitroindolin-2-one Analogs Cannot Substitute for 1-(2-Methoxyethyl)-5-nitroindolin-2-one


Generic substitution within the 5-nitroindolin-2-one class is precluded by the unique combination of the N1-(2-methoxyethyl) substituent and the C5-nitro group. The 2-methoxyethyl side chain modulates lipophilicity (computed XLogP3 of 0.6), hydrogen bonding capacity (four HBA, zero HBD), and molecular flexibility (three rotatable bonds) in ways that differ from methyl, ethyl, or isopropyl N-substituted analogs [1]. Furthermore, the N1-(2-methoxyethyl)-5-nitro architecture serves as a direct synthetic precursor to the pharmacologically relevant 5-amino-1-(2-methoxyethyl)indolin-2-one, which has documented NNMT inhibitory activity (Ki = 2.20 × 10³ nM) [2], a reductive pathway that is substitution-specific. Interchanging with a non-methoxyethyl or non-nitro analog would fundamentally alter both the physicochemical profile and the downstream synthetic utility of the compound [3].

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-5-nitroindolin-2-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 1-(2-Methoxyethyl)-5-nitroindolin-2-one vs. 1-Methyl-5-nitroindolin-2-one

The N1-(2-methoxyethyl) substituent confers a computed XLogP3 of 0.6 on the target compound [1], whereas the closest comparator with available data, 5-nitroindolin-2-one (unsubstituted at N1, CAS 20870-79-5), has a computed XLogP3 of 1.1 [2]. The 0.5 log unit decrease in lipophilicity introduced by the methoxyethyl chain is consistent with the added oxygen atom acting as a hydrogen bond acceptor, which increases polarity relative to the unsubstituted parent. This difference may influence solubility and partitioning behavior in synthetic or biological applications.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity: 1-(2-Methoxyethyl)-5-nitroindolin-2-one vs. 1-Methyl-5-nitroindolin-2-one

The target compound possesses four hydrogen bond acceptor (HBA) atoms and zero hydrogen bond donors (HBD) [1]. In contrast, 1-methyl-5-nitroindolin-2-one (CAS 20870-79-5) has only three HBA atoms [2]. The additional HBA arises from the ether oxygen in the 2-methoxyethyl side chain. This increases the topological polar surface area (TPSA) from 66.1 Ų in 5-nitroindolin-2-one to 75.4 Ų in the target compound [1][2], an increase of 9.3 Ų (14%).

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Count and Conformational Flexibility: 1-(2-Methoxyethyl)-5-nitroindolin-2-one vs. 1-Methyl-5-nitroindolin-2-one

The target compound has three rotatable bonds, all contributed by the N1-(2-methoxyethyl) side chain [1]. The unsubstituted parent 5-nitroindolin-2-one has zero rotatable bonds outside the ring system [2]. This increased flexibility may influence binding entropy, conformational sampling in solution, and crystallization behavior.

Conformational flexibility Molecular docking Entropy

Commercial Purity Specification: 1-(2-Methoxyethyl)-5-nitroindolin-2-one vs. Unsubstituted 5-Nitroindolin-2-one

The target compound is available from MolCore at a minimum purity of NLT 98% , and from AKSci at a minimum purity of 95% . The unsubstituted 5-nitroindolin-2-one is commonly offered at 97% purity . The availability of higher purity grade (98%) for the target compound provides a quality control advantage for applications requiring precise stoichiometry, such as the synthesis of pharmacologically active derivatives where residual impurities from the nitro precursor could propagate through subsequent reductive amination steps.

Chemical purity Procurement specification Quality control

Synthetic Utility as a Direct Precursor: 1-(2-Methoxyethyl)-5-nitroindolin-2-one to 5-Amino-1-(2-methoxyethyl)indolin-2-one with Documented NNMT Activity

1-(2-Methoxyethyl)-5-nitroindolin-2-one is the direct nitro precursor to 5-amino-1-(2-methoxyethyl)indolin-2-one (CAS 1154395-34-2) via catalytic hydrogenation or other nitro reduction methods . The amino derivative has demonstrated NNMT inhibitory activity with a Ki of 2.20 × 10³ nM against full-length recombinant human NNMT [1]. This places the target compound within a defined medicinal chemistry trajectory: the N1-(2-methoxyethyl) group is not merely a solubilizing appendage but is integral to the NNMT pharmacophore. In contrast, 5-nitroindolin-2-one (unsubstituted at N1) would yield 5-aminoindolin-2-one upon reduction, a compound with unknown NNMT activity and a different pharmacological profile.

Synthetic intermediate NNMT inhibitor Reductive amination Drug discovery

Recommended Application Scenarios for 1-(2-Methoxyethyl)-5-nitroindolin-2-one Based on Differential Evidence


Synthesis of 5-Amino-1-(2-methoxyethyl)indolin-2-one for NNMT Inhibitor Development

The compound serves as the direct nitro precursor for the synthesis of 5-amino-1-(2-methoxyethyl)indolin-2-one, which has an experimentally determined Ki of 2.20 × 10³ nM against human NNMT [1]. The N1-(2-methoxyethyl) substitution is essential for the NNMT pharmacophore; procurement of this specific nitro intermediate ensures access to a validated NNMT-active scaffold .

Physicochemical Property Optimization Studies in Indolin-2-one Lead Series

With a computed XLogP3 of 0.6, zero HBD, four HBA, and TPSA of 75.4 Ų [1], this compound provides a distinct physicochemical profile within the 5-nitroindolin-2-one series. It is suitable for comparative solubility, permeability, and metabolic stability profiling against N1-methyl, N1-ethyl, or N1-isopropyl analogs, where the methoxyethyl group introduces a polarity increment (ΔXLogP3 = -0.5 vs. unsubstituted) not achievable with alkyl substituents.

High-Fidelity Building Block Procurement for Multi-Step Medicinal Chemistry Campaigns

Commercially available at NLT 98% purity from qualified vendors , this compound meets the purity requirements for multi-step synthesis where impurity propagation is a critical concern. The higher available purity (98%) compared to the unsubstituted parent (commonly 97%) reduces the need for additional purification steps in sensitive reductive transformations .

Structure-Activity Relationship (SAR) Studies at the N1 Position of 5-Nitroindolin-2-one

The three rotatable bonds in the N1-(2-methoxyethyl) side chain introduce conformational flexibility absent in N1-unsubstituted or N1-methyl analogs (rotatable bond count = 0) [1]. This compound enables systematic SAR exploration of side chain flexibility effects on target binding or physicochemical properties, complementing rigid analogs in a well-designed matrix.

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